2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a thioacetamide side chain substituted with a tetrahydrofuran-2-ylmethyl group. The core structure consists of a bicyclic thienopyrimidine scaffold with a 6-methyl, 4-oxo, and 3-phenyl substituent. The tetrahydrofuran (THF) moiety attached via the acetamide nitrogen introduces stereoelectronic and solubility properties distinct from analogous compounds with aromatic or aliphatic substituents. Its molecular formula is C₂₁H₂₃N₃O₃S₂ (calculated molecular weight: 429.55 g/mol), distinguishing it structurally and functionally from related derivatives .
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-10-16-18(28-13)19(25)23(14-6-3-2-4-7-14)20(22-16)27-12-17(24)21-11-15-8-5-9-26-15/h2-4,6-7,13,15H,5,8-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAUCRQOUKAPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a complex structure with potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibitory properties as evidenced by various studies.
Structural Overview
The compound belongs to the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. The presence of the thioether group and the tetrahydrofuran moiety contributes to its potential pharmacological properties.
Antibacterial Activity
Thieno[2,3-d]pyrimidines have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study examining thieno[2,3-d]pyrimidinedione derivatives, compounds demonstrated potent activity against multi-drug resistant strains such as MRSA and VRE with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L . The mechanism of action is hypothesized to involve inhibition of bacterial folate-utilizing enzymes, although specific pathways remain under investigation.
Anticancer Properties
Research into related thienopyrimidine derivatives has highlighted their potential as anticancer agents. For instance, compounds within this class have exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor of key enzymes involved in various biological pathways. Thienopyrimidine derivatives have been reported to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and acetylcholinesterase (AChE), which are significant in inflammation and neurodegenerative diseases . For example, certain derivatives showed dual inhibition against AChE and BChE with IC50 values indicating moderate potency .
Case Studies
- Antibacterial Efficacy : A study involving thieno[2,3-d]pyrimidinediones reported that one compound displayed notable antibacterial activity against MRSA with an MIC of 8 mg/L. This compound also exhibited low cytotoxicity against mammalian cells (40–50 mg/L) .
- Cytotoxicity in Cancer Models : In vitro studies on thienopyrimidine derivatives revealed that some compounds induced necrosis in cancer cell lines while showing minimal cytotoxicity to normal cells. For example, a derivative was found to inhibit cancer cell proliferation effectively at concentrations lower than those toxic to normal cells .
Summary of Findings
| Biological Activity | Observed Effects | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Active against MRSA and VRE | 2–16 mg/L |
| Anticancer | Induces apoptosis in cancer cells | IC50 < 10 μM |
| Enzyme Inhibition | Inhibits AChE and COX | IC50 values range from 5–20 μM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with six analogs, focusing on structural features, synthesis, spectral data, and pharmacological implications.
Spectral and Physicochemical Comparisons
NMR Data Highlights (¹H NMR, δ ppm):
- Target Compound: Expected signals include: Thienopyrimidine H-5: ~6.0 ppm (similar to ). Tetrahydrofuran protons: 3.6–4.2 ppm (oxygens deshield adjacent CH₂ groups).
- Compound 5.6 : SCH₂ at 4.12 ppm; aromatic protons at 7.28–7.82 ppm.
- Compound G1-4 : Benzothiazolyl protons >7.5 ppm; dimethoxybenzyl -OCH₃ at ~3.8 ppm.
Solubility and LogP Predictions :
- The tetrahydrofuran group in the target compound reduces logP (predicted ~2.1) compared to (logP ~3.5) and (logP ~4.0), favoring aqueous solubility.
- Chlorinated derivatives (e.g., ) exhibit higher crystallinity (mp >230°C) due to strong intermolecular halogen bonding.
Pharmacological Implications
- Target Compound : The THF moiety may improve blood-brain barrier penetration compared to purely aromatic analogs. Its moderate logP balances solubility and membrane permeability.
- Trifluoromethyl Analogs : The -CF₃ group enhances target binding (e.g., kinase inhibition) but may increase hepatotoxicity risks.
- Chlorinated Derivatives : High melting points suggest stability but poor oral bioavailability due to low solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
